2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide features a cyclopenta[d]pyrimidinone core fused with a thioacetamide linkage and substituted with a 2,4-dimethylphenyl group and a diethylamino-propyl side chain.
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-5-27(6-2)13-8-14-28-21-10-7-9-19(21)23(26-24(28)30)31-16-22(29)25-20-12-11-17(3)15-18(20)4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNDNZCOFFPQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics suggest a variety of biological activities, particularly in the fields of oncology and neuropharmacology.
Structural Characteristics
This compound features a tetrahydrocyclopenta[d]pyrimidine core linked to a thioacetamide group and a dimethylphenyl moiety. The presence of the diethylamino group enhances solubility and biological interaction potential. The molecular formula is , with a molecular weight of approximately 442.62 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Anticancer Activity : Compounds related to pyrimidine derivatives have shown promise as anticancer agents by targeting various kinases involved in cancer cell proliferation and survival .
- CNS Effects : The diethylamino group suggests potential central nervous system (CNS) activity, possibly acting as an antidepressant or anxiolytic agent.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial effects, which may extend to this compound due to its structural similarities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Potential mechanisms include:
- Inhibition of Kinases : Many pyrimidine derivatives inhibit kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer .
- Receptor Interaction : The thioether linkage may enhance binding affinity to various receptors involved in cellular signaling.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar entities reveals its unique potential:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-2-thioacetamides | Thioacetamide derivative | Antibacterial | Chlorine substituents |
| Pyrido[2,3-d]pyrimidines | Heterocyclic | Anticancer | Diverse substituents |
| Fluorinated phenyl derivatives | Aromatic | Antibacterial/Anticancer | Enhanced lipophilicity |
This table illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may confer distinct pharmacological properties.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives showed significant growth inhibition in various cancer cell lines (e.g., HepG-2 and HCT-116), indicating potential for this compound in cancer therapy .
- CNS Activity : Research on diethylamino-substituted compounds has shown promise in treating anxiety and depression by modulating neurotransmitter levels.
- Antimicrobial Efficacy : Similar thioacetamide derivatives have been tested against bacterial strains, showing effectiveness that could be extrapolated to this compound.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) in analogues increase polarity but may reduce bioavailability compared to methyl groups.
Synthetic Accessibility : High yields (60–80%) in and suggest the target compound’s synthesis is feasible using established methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
